![molecular formula C15H18N4O5 B3003410 N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 900001-62-9](/img/structure/B3003410.png)
N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NITD-688 and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
While the specific compound “N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide” does not have direct search results regarding its applications, we can infer potential applications based on the biological activities of related compounds such as indole derivatives. Here’s a comprehensive analysis focusing on six unique applications:
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For example, certain indole-2-carboxylate derivatives showed inhibitory activity against influenza A . This suggests that our compound, which shares structural similarities, could potentially be explored for antiviral applications.
Anti-inflammatory Activity
The indole nucleus is known to possess anti-inflammatory effects. Given that inflammation is a common pathway in many diseases, the compound could be researched for its efficacy in reducing inflammation-related symptoms in various conditions .
Anticancer Activity
Indole derivatives have shown promise in anticancer research. The presence of the nitrophenyl group in our compound could be significant, as nitro groups are often involved in the synthesis of cancer treatment drugs. Thus, it could be a candidate for developing new anticancer agents .
Antimicrobial Activity
The structural features of indole derivatives contribute to their antimicrobial activity. The oxamide group in “N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide” could enhance this property, making it a potential subject for antimicrobial drug development .
Antidiabetic Activity
Indole scaffolds are found in several antidiabetic drugs. Research into the specific applications of our compound could lead to the development of novel antidiabetic medications, especially considering the growing prevalence of diabetes globally .
Neuroprotective Effects
Compounds with an indole base structure have been associated with neuroprotective effects. The compound’s ability to cross the blood-brain barrier could be investigated to treat neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c20-13-6-2-8-18(13)9-3-7-16-14(21)15(22)17-11-4-1-5-12(10-11)19(23)24/h1,4-5,10H,2-3,6-9H2,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMVQALEYPXUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

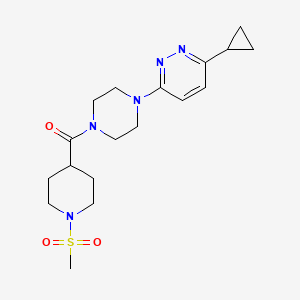
![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)
![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)
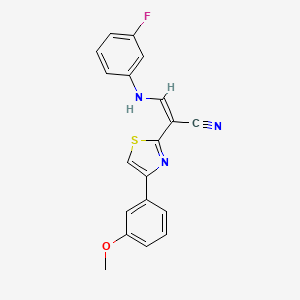
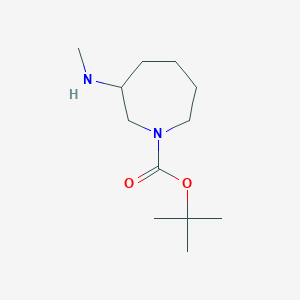


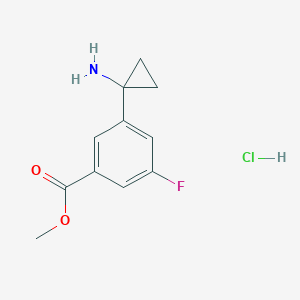
![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)
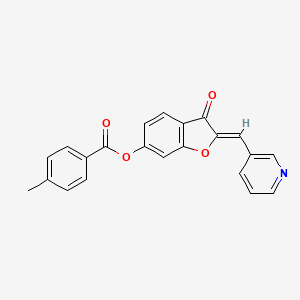
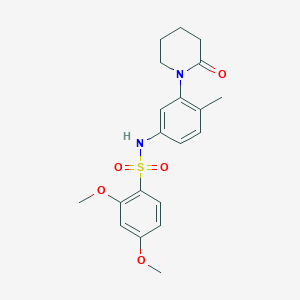

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)